molecular formula C9H19Cl3Si B1596043 Nonyltrichlorosilane CAS No. 5283-67-0

Nonyltrichlorosilane

Cat. No. B1596043
CAS RN: 5283-67-0
M. Wt: 261.7 g/mol
InChI Key: SSBOTKQTCWQWMG-UHFFFAOYSA-N
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Description

Nonyltrichlorosilane is a colorless liquid with a pungent odor . It is a compound in which silicon is bonded to three chlorine atoms with other bonds to hydrogen and/or alkyl groups . It is decomposed by water to hydrochloric acid with the evolution of heat . It is corrosive to metals and tissue .


Molecular Structure Analysis

The molecular formula of this compound is C9H19Cl3Si . The average mass is 261.692 Da and the monoisotopic mass is 260.032166 Da .


Chemical Reactions Analysis

This compound reacts vigorously with water to generate gaseous HCl . Based on a scenario where the chemical is spilled into an excess of water (at least 5 fold excess of water), half of the maximum theoretical yield of Hydrogen Chloride gas will be created in 19 minutes .


Physical And Chemical Properties Analysis

This compound is a colorless liquid with a pungent odor . It is decomposed by water to hydrochloric acid with the evolution of heat . It is corrosive to metals and tissue .

Scientific Research Applications

Activation Agent in Swern Oxidation

Nonyltrichlorosilane's counterpart, Methyltrichlorosilane, has been identified as an effective activation agent for Swern oxidation. This process allows for the efficient oxidation of a range of primary and secondary alcohols into their corresponding carbonyl compounds with high yields (Wang, Wang, & Sun, 2014).

Radiopharmaceutical Synthesis

In the field of positron emission tomography (PET), organosilicon-based fluoride acceptors, such as derivatives of trichlorosilane, have been used for 18F-labeling of peptides. This application is vital for visualizing neuro-endocrine tumors in oncology (Schirrmacher et al., 2006).

Surface Chemistry Studies

This compound and similar compounds have been utilized in the study of adsorption of surfactants at solid-liquid interfaces. For example, decyltrichlorosilane has been used to investigate the behavior of nonionic surfactants at these interfaces (Haidara, Chaudhury, & Owen, 1995).

Chromatographic Surface Studies

Reversed-phase chromatographic surfaces were prepared using 1-13C-nonyltrichlorosilane, demonstrating its utility in understanding the structuring of bonded chains under varying conditions (Gangoda, Gilpin, & Ung, 1987).

Model for Silica Surfaces

Silsesquioxanes, derived from compounds like cyclohexyltrichlorosilane, serve as models for silica surfaces. These models provide valuable insights into silica's molecular structure and potential applications (Feher, Newman, & Walzer, 1989).

Biointerface Studies

This compound derivatives are important in forming self-assembled monolayers (SAMs) on silicon substrates for biointerface studies. These SAMs are crucial for understanding how bacteria and biofilms interact with biomaterials (Böhmler et al., 2013).

Stereospecific Synthesis

This compound and its variants have been used in stereospecific synthesis, such as the crotylation of ketone-derived acylhydrazones with crotyltrichlorosilanes, demonstrating their utility in organic chemistry (Ogawa, Sugiura, & Kobayashi, 2002).

Nanoparticle Synthesis

Phenyltrichlorosilane, a related compound, has been used to modify silica spheres to create nanoparticles for latent fingerprint detection, showcasing the potential of silane derivatives in forensic science (Huang et al., 2015).

Electrical Switching Studies

Organic structures utilizing n-octyltrichlorosilane have been studied for their electrical switching behavior. This research is essential for understanding charge transport in organic semiconductor layers (Li et al., 2010).

Organosilicon Compounds in Organic Synthesis

Arylsilanes, such as those derived from this compound, have been explored for their applications in organic synthesis, particularly in aromatic C-Si cross-coupling reactions (Xu et al., 2015).

Safety and Hazards

Nonyltrichlorosilane is a corrosive substance . It reacts violently with water, steam, moist air, alcohols, acetone, light metals with the generation of heat and combustible (H2), and corrosive (HCl) gases . On contact with air, it gives off HCl gas . It is toxic; inhalation, ingestion, or contact (skin, eyes) with vapors, dusts, or substance may cause severe injury, burns, or death .

properties

IUPAC Name

trichloro(nonyl)silane
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InChI

InChI=1S/C9H19Cl3Si/c1-2-3-4-5-6-7-8-9-13(10,11)12/h2-9H2,1H3
Source PubChem
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InChI Key

SSBOTKQTCWQWMG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC[Si](Cl)(Cl)Cl
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Molecular Formula

C9H19Cl3Si
Record name NONYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID80884143
Record name Silane, trichlorononyl-
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Molecular Weight

261.7 g/mol
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Physical Description

Nonyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Water-white liquid with a pungent odor; Fumes in moist air; [Hawley] Colorless liquid; [CAMEO]
Record name NONYLTRICHLOROSILANE
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Record name Nonyltrichlorosilane
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Density

1.072 @ 25 °C
Record name Nonyltrichlorosilane
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Color/Form

Water-white liquid

CAS RN

5283-67-0
Record name NONYLTRICHLOROSILANE
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Record name Trichlorononylsilane
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Record name NONYLTRICHLOROSILANE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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